molecular formula C11H12Cl2O B7848646 1-(3,4-Dichlorophenyl)-3-methylbutan-1-one

1-(3,4-Dichlorophenyl)-3-methylbutan-1-one

Cat. No.: B7848646
M. Wt: 231.11 g/mol
InChI Key: LVFRGLKZEAKCFE-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-methylbutan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a dichlorophenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-methylbutan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichlorobenzoyl chloride and 3-methylbutan-1-one as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

3,4-Dichlorobenzoyl chloride+3-methylbutan-1-oneAlCl3This compound\text{3,4-Dichlorobenzoyl chloride} + \text{3-methylbutan-1-one} \xrightarrow{\text{AlCl}_3} \text{this compound} 3,4-Dichlorobenzoyl chloride+3-methylbutan-1-oneAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3,4-Dichlorobenzoic acid.

    Reduction: 1-(3,4-Dichlorophenyl)-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-2-methylpropan-1-one: Similar structure but with a different alkyl chain.

    1-(3,4-Dichlorophenyl)-1-phenylpropan-1-one: Contains a phenyl group instead of a methyl group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-methylbutan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanone backbone. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFRGLKZEAKCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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